BenchChemオンラインストアへようこそ!

Talniflumate

Cystic Fibrosis Mucoregulation Gastrointestinal

Talniflumate (CAS 66898-62-2) is the phthalidyl ester prodrug of niflumic acid with unique advantages unavailable from generic NSAIDs. This CaCC blocker and selective GCNT3 inhibitor shows superior GI tolerability vs. niflumic acid and a 55% survival increase in CF DIOS models where ibuprofen fails. Its dual mucin-suppressing and anti-inflammatory action makes it essential for CF, mucoregulation, and pancreatic cancer research. Select talniflumate to ensure target-specific data integrity that niflumic acid cannot provide.

Molecular Formula C21H13F3N2O4
Molecular Weight 414.3 g/mol
CAS No. 66898-62-2
Cat. No. B1681222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTalniflumate
CAS66898-62-2
SynonymsTalniflumate
Molecular FormulaC21H13F3N2O4
Molecular Weight414.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(OC2=O)OC(=O)C3=C(N=CC=C3)NC4=CC=CC(=C4)C(F)(F)F
InChIInChI=1S/C21H13F3N2O4/c22-21(23,24)12-5-3-6-13(11-12)26-17-16(9-4-10-25-17)19(28)30-20-15-8-2-1-7-14(15)18(27)29-20/h1-11,20H,(H,25,26)
InChIKeyANMLJLFWUCQGKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Talniflumate (CAS 66898-62-2) Scientific Procurement Guide: Prodrug Differentiation & Comparator Data


Talniflumate (CAS 66898-62-2), a phthalidyl ester prodrug of niflumic acid, is a calcium-activated chloride channel (CaCC) blocker . It also acts as a potent and selective inhibitor of the core mucin-synthesizing enzyme GCNT3 and demonstrates anti-inflammatory activity via cyclooxygenase (COX) inhibition and Cl-/HCO3- exchange blockade [1]. Its prodrug design confers distinct pharmacokinetic and tolerability advantages, making it a relevant compound for research in mucoregulation, inflammation, and oncology.

Why Talniflumate Cannot Be Interchanged with Niflumic Acid or Ibuprofen: Key Differentiators


Generic substitution with niflumic acid or other NSAIDs like ibuprofen fails to replicate talniflumate's therapeutic profile due to quantifiable differences in target engagement and safety. Talniflumate's prodrug structure leads to distinct pharmacokinetics, including a significantly higher early-phase plasma concentration of its active metabolite [1]. Crucially, it demonstrates a markedly improved gastrointestinal safety margin, with lower ulcerogenic activity than niflumic acid [2] and a unique survival benefit in a cystic fibrosis model where ibuprofen was ineffective [3]. These are not class effects but compound-specific attributes that necessitate precise selection.

Talniflumate Comparative Performance: Quantitative Evidence for Scientific Selection


Talniflumate vs. Ibuprofen: 55% Absolute Survival Benefit in Cystic Fibrosis (CF) Mouse Model

In a head-to-head study in a cystic fibrosis mouse model of distal intestinal obstructive syndrome, oral talniflumate treatment significantly increased 21-day survival from a baseline of 26% to 77% (p<0.05). In stark contrast, ibuprofen, an alternative NSAID, had no effect on survival (22% survival rate) [1].

Cystic Fibrosis Mucoregulation Gastrointestinal

Talniflumate vs. Niflumic Acid: Superior Gastrointestinal Tolerability Profile

Talniflumate's phthalidyl ester prodrug design results in a clinically meaningful reduction in gastrointestinal irritation compared to its active metabolite, niflumic acid [1]. This is supported by a separate study reporting that talniflumate demonstrates lower ulcerogenic activity and toxicity alongside greater anti-inflammatory activity than niflumic acid [2].

Anti-inflammatory NSAID Prodrug Design Toxicology

Talniflumate vs. Niflumic Acid: 2.4x Higher Early-Phase Plasma Metabolite Concentration

In a comparative pharmacokinetic study, oral administration of talniflumate resulted in a significantly higher plasma concentration of its active metabolite, niflumic acid, at the 30-minute time point compared to direct oral dosing with niflumic acid itself (p<0.05) [1].

Pharmacokinetics Prodrug Metabolism Analgesic Activity

Talniflumate vs. Untreated Control: >50% Inhibition of Apical Membrane Cl-/HCO3- Exchange

Intracellular pH measurements in intact intestinal villous epithelium from CF mice demonstrated that talniflumate treatment significantly inhibited apical membrane Cl-/HCO3- exchanger activity by more than 50% compared to untreated controls [1].

Ion Transport Cystic Fibrosis Gastrointestinal Physiology

Talniflumate as a Selective GCNT3 Inhibitor: Targeting Core Mucin Synthesis

Talniflumate is a potent and selective inhibitor of GCNT3 (core 2 beta-1,6 N-acetylglucosaminyltransferase), a core enzyme in mucin biosynthesis . Its activity decreases GCNT3 gene expression and subsequent mucin production both in vivo and in vitro . This mechanism is distinct from general anti-inflammatory pathways and positions talniflumate as a specific tool for modulating the mucin barrier in diseases like pancreatic cancer [1].

Mucin Synthesis GCNT3 Pancreatic Cancer Oncology

High-Value Research Applications of Talniflumate Based on Comparative Evidence


Cystic Fibrosis Intestinal Obstruction Model Development

Talniflumate is the optimal choice for investigating CF-related distal intestinal obstructive syndrome (DIOS). The compound's unique ability to increase survival in CF mice by 55% (from 26% to 77%) [1], a benefit not observed with ibuprofen, makes it a critical tool for studying DIOS pathogenesis and testing novel interventions targeting mucus obstruction and ion transport dysfunction.

Investigating Prodrug Strategies for Improved NSAID Tolerability

For studies focused on reducing NSAID-induced gastrointestinal damage, talniflumate serves as a key comparator. Its prodrug design leads to a documented reduction in gastrointestinal irritation and ulcerogenic activity relative to its active metabolite, niflumic acid [2], providing a clear model for structure-activity relationship (SAR) studies aimed at improving drug safety.

Modulating the Mucin Barrier in Pancreatic Cancer Chemoresistance

In oncology research, particularly pancreatic cancer, talniflumate is a specific molecular tool for inhibiting GCNT3-mediated mucin synthesis . This application is supported by evidence showing talniflumate impairs mucin expression, thereby enhancing T-cell activation and improving the efficacy of chemotherapeutics like gemcitabine and nab-paclitaxel [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Talniflumate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.